4-Bromobutan-1-amine hydrobromide

Description

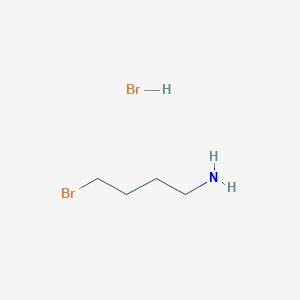

Structure

2D Structure

Properties

IUPAC Name |

4-bromobutan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BrN.BrH/c5-3-1-2-4-6;/h1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKCNXZSEAHUGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00637597 | |

| Record name | 4-Bromobutan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00637597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24566-81-2 | |

| Record name | 1-Butanamine, 4-bromo-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24566-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 91819 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024566812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24566-81-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromobutan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00637597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobutan-1-amine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromobutan-1-amine hydrobromide CAS number 24566-81-2

An In-Depth Technical Guide to 4-Bromobutan-1-amine hydrobromide (CAS No. 24566-81-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Building Block

This compound is a key reagent in modern organic synthesis, valued for its dual reactivity. As a hydrobromide salt, it offers enhanced stability and handling properties compared to the free amine. This compound features a primary amine, a potent nucleophile, and a terminal alkyl bromide, an electrophilic site, within the same four-carbon chain. This unique arrangement makes it an indispensable building block for constructing complex molecular architectures, particularly nitrogen-containing heterocycles and for introducing flexible aminobutyl linkers. Its role in the synthesis of pharmaceuticals and advanced chemical probes, including its application as a linker in Proteolysis Targeting Chimeras (PROTACs), underscores its significance in contemporary drug discovery.

Caption: Chemical structure of this compound.

Core Physicochemical & Safety Profile

The physical and chemical properties of a reagent are fundamental to its effective and safe use in experimental design. This compound is typically supplied as a stable, crystalline solid, which simplifies weighing and handling.

Data Presentation: Key Properties

| Property | Value | Source(s) |

| CAS Number | 24566-81-2 | |

| Molecular Formula | C₄H₁₁Br₂N | |

| Molecular Weight | 232.95 g/mol | |

| Appearance | White to off-white or yellow-brown solid/crystalline powder | |

| Melting Point | 151-154 °C | |

| Boiling Point | 175.8 °C at 760 mmHg (of free base) | |

| Solubility | Soluble in water | |

| Purity | Typically ≥96% |

Safety & Handling

Proper handling is crucial due to the compound's hazardous nature. It is classified as harmful if swallowed or inhaled and causes skin and eye irritation.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store at room temperature or under refrigeration, in a tightly closed container, protected from moisture, and under an inert atmosphere.

Analytical Characterization: Ensuring Quality and Identity

Verifying the structural integrity and purity of starting materials is a cornerstone of reproducible research. Spectroscopic methods provide a definitive fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure of this compound.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. In a typical spectrum (often run in D₂O), one would expect to see distinct signals for the methylene (CH₂) groups along the butyl chain, with characteristic chemical shifts and splitting patterns that confirm their connectivity.

-

¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon atoms. The spectrum for this compound will show four signals corresponding to the four unique carbon atoms in the butyl chain. The carbons attached to the electronegative bromine and nitrogen atoms will be shifted downfield.

| Nucleus | Representative Chemical Shift (ppm) | Assignment |

| ¹H NMR | ~3.45 (triplet) | -CH₂Br |

| ~2.95 (triplet) | -CH₂NH₃⁺ | |

| ~1.65 (multiplet) | -CH₂CH₂- | |

| ¹³C NMR | ~48.5 | -CH₂NH₃⁺ |

| ~34.2 | -CH₂Br | |

| ~25.8 | -CH₂CH₂- |

Note: Exact chemical shifts can vary based on the solvent and instrument used.

Caption: Standard analytical workflow for reagent verification.

Synthetic Pathways and Chemical Reactivity

The utility of this compound stems from its predictable reactivity, which can be directed towards either intermolecular or intramolecular pathways.

Common Synthesis Routes

The compound is typically synthesized from commercially available precursors. Two common pathways include:

-

From 4-Amino-1-butanol: This involves the substitution of the hydroxyl group with a bromide, often using reagents like hydrobromic acid (HBr).

-

From 4-Bromobutanol: This route involves the conversion of the terminal hydroxyl group into a primary amine, for example, through reaction with ammonia.

Caption: A common synthetic route to the target compound.

Key Applications in Synthesis

The bifunctional nature of the molecule is its greatest asset, allowing for sequential or one-pot reactions to build complex structures.

-

Intermolecular N-Alkylation: The primary amine can act as a nucleophile to react with various electrophiles. Conversely, and more commonly, the alkyl bromide end is used to alkylate other nucleophiles (such as other primary or secondary amines), thereby introducing a 4-aminobutyl chain. The hydrobromide salt form is particularly useful as it protects the amine group, allowing for selective deprotonation and controlled mono-alkylation, preventing common side reactions like over-alkylation.

-

Intramolecular Cyclization (Pyrrolidine Synthesis): In the presence of a base, the free amine (deprotonated form) can act as an internal nucleophile, attacking the electrophilic carbon attached to the bromine. This intramolecular Sₙ2 reaction results in the formation of a stable five-membered pyrrolidine ring, a common scaffold in pharmaceuticals.

-

Azetidine Synthesis: Azetidines, four-membered nitrogen heterocycles, are increasingly popular in medicinal chemistry for improving the physicochemical properties of drug candidates. While not a direct precursor, derivatives of 4-halobutan-1-amine are critical intermediates in multi-step syntheses of functionalized azetidines.

-

PROTAC Linker Synthesis: In the field of targeted protein degradation, 4-bromobutan-1-amine serves as a fundamental aliphatic linker. It can be elaborated to connect a ligand for a target protein to a ligand for an

The Essential Bifunctional Building Block: A Technical Guide to 4-Bromobutan-1-amine Hydrobromide for Advanced Synthesis

Abstract: 4-Bromobutan-1-amine hydrobromide is a cornerstone reagent in modern organic and medicinal chemistry, prized for its bifunctional nature that incorporates a primary amine and a terminal alkyl bromide. This dual reactivity allows it to serve as a versatile C4 linker and a key intermediate in the synthesis of a diverse array of complex molecules, including nitrogen-containing heterocycles and sophisticated drug candidates like proteolysis-targeting chimeras (PROTACs). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its molecular characteristics, a field-proven synthesis protocol, analytical validation methods, and key applications, ensuring its effective and reliable use in the laboratory.

Core Molecular and Physicochemical Characteristics

A fundamental understanding of the properties of this compound is paramount for its successful application in synthesis, enabling accurate stoichiometric calculations and prediction of its behavior in various reaction conditions. The hydrobromide salt form is preferred over the free base due to its enhanced stability, mitigating the potential for self-cyclization.

Molecular Weight and Key Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₁Br₂N | PubChem[1] |

| Molecular Weight | 232.95 g/mol | Sigma-Aldrich[2][3][4] |

| CAS Number | 24566-81-2 | Synthonix[3] |

| Appearance | White to yellow to brown solid | Sigma-Aldrich[2] |

| Melting Point | 151-154 °C | Sigma-Aldrich[4] |

| Boiling Point | 175.8 °C at 760 mmHg | Sigma-Aldrich[4] |

| Solubility | Soluble in water |

Chemical Structure

The structure of this compound features a four-carbon chain functionalized with a terminal primary ammonium group and a terminal bromine atom.

Figure 1: Structure of this compound, illustrating the ammonium and bromide ions.

Validated Synthesis Protocol: The Gabriel Amine Synthesis

The Gabriel synthesis is the preferred method for preparing primary amines from primary alkyl halides as it elegantly avoids the over-alkylation that plagues direct alkylation with ammonia. This two-step process utilizes potassium phthalimide as an ammonia surrogate, ensuring the clean formation of the desired primary amine.

Step-by-Step Methodology

Step 1: Synthesis of N-(4-Bromobutyl)phthalimide

-

Causality: This step involves a classic SN2 reaction where the nucleophilic phthalimide anion displaces the bromide from one end of 1,4-dibromobutane. Using an excess of the dibromobutane minimizes the formation of the bis-substituted byproduct.

-

Protocol:

-

In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). The use of a polar aprotic solvent like DMF accelerates SN2 reactions.[5]

-

Add 1,4-dibromobutane (excess, e.g., 5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24-26 hours.[6]

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane (3x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a dichloromethane/water mixture to yield N-(4-bromobutyl)phthalimide as a white solid.[6]

-

Step 2: Hydrazinolysis and Salt Formation

-

Causality: The Ing-Manske procedure, which uses hydrazine, is a mild and effective method for cleaving the phthalimide group to release the primary amine.[7] The resulting free amine is then protonated with hydrobromic acid to form the stable, isolable hydrobromide salt.

-

Protocol:

-

Suspend the N-(4-bromobutyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine monohydrate (typically 1.5-2.0 eq) to the suspension.

-

Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-bromobutan-1-amine free base.

-

Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or ethanol) and cool in an ice bath.

-

Carefully add a solution of hydrobromic acid (e.g., 48% aqueous HBr or HBr in acetic acid) dropwise with stirring until the solution is acidic and precipitation is complete.

-

Collect the white precipitate of this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Figure 2: Experimental workflow for the two-step Gabriel synthesis of this compound.

Analytical Validation System

Ensuring the identity and purity of the synthesized product is a critical component of scientific integrity. A combination of spectroscopic and physical methods provides a self-validating system for quality control.

Spectroscopic Characterization

-

¹H NMR (Proton NMR): In D₂O, the spectrum provides a clear fingerprint of the butyl chain.

-

δ ~3.45 ppm (triplet): Corresponds to the two protons on the carbon adjacent to the bromine atom (-CH₂ -Br).

-

δ ~2.95 ppm (triplet): Corresponds to the two protons on the carbon adjacent to the ammonium group (-CH₂ -NH₃⁺).

-

δ ~1.65 ppm (multiplet): Corresponds to the four protons of the two central methylene groups (-CH₂-CH₂ -CH₂ -CH₂-).[8]

-

-

¹³C NMR (Carbon NMR): Confirms the carbon backbone of the molecule.

-

δ ~48.5 ppm: Carbon adjacent to the ammonium group (C H₂-NH₃⁺).

-

δ ~34.2 ppm: Carbon adjacent to the bromine atom (C H₂-Br).

-

δ ~25.8 ppm: The two central methylene carbons.[8]

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies key functional groups. For a primary amine salt, the spectrum is characterized by:

-

3200-2800 cm⁻¹ (broad, strong envelope): This is the most prominent feature and is due to the N-H stretching vibrations of the NH₃⁺ group.[7]

-

~1625-1560 cm⁻¹ and ~1550-1500 cm⁻¹: Asymmetric and symmetric N-H bending vibrations, respectively.[7]

-

~2900 cm⁻¹: C-H stretching vibrations from the alkyl chain.

-

~1250–1020 cm⁻¹: C-N stretching vibration.[8]

-

~650-550 cm⁻¹: C-Br stretching vibration.

-

Figure 3: Logical flow for the analytical validation of this compound.

Applications in Drug Discovery and Heterocyclic Synthesis

The value of this compound lies in its ability to act as a versatile bifunctional linker, enabling the construction of complex molecular architectures from simpler precursors.

Synthesis of N-Substituted Pyrrolidines

A primary application is the synthesis of the pyrrolidine ring, a privileged scaffold in medicinal chemistry. The reaction of 4-bromobutan-1-amine (typically the free base generated in situ) with an aldehyde or ketone, followed by reductive amination, or its direct reaction with another primary amine and a dihaloalkane, can lead to various substituted pyrrolidines. A more direct approach involves the reaction with a primary amine where the 4-bromobutylamine acts as a double electrophile after initial N-alkylation. However, a more common and controlled method is the reaction of a primary amine with a 1,4-dihaloalkane, a reaction for which 4-bromobutan-1-amine serves as a synthon. For instance, reacting a primary amine (R-NH₂) with 1,4-dichlorobutane proceeds via a sequential double SN2 reaction to form an N-substituted pyrrolidine.[9]

Figure 4: General pathway for N-substituted pyrrolidine synthesis, a key application of the 4-aminobutyl moiety.

Linker for Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[10] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. This compound is an ideal starting material for constructing simple alkyl chain linkers. The amine can be acylated or reductively aminated to connect to one ligand, while the alkyl bromide provides a reactive handle for attaching the second ligand via nucleophilic substitution. This application highlights its utility in modern drug discovery for creating targeted protein degraders.[11]

Conclusion

This compound is a powerful and versatile reagent whose value is defined by its dual electrophilic and nucleophilic potential. Its stability as a hydrobromide salt, coupled with its straightforward synthesis via the Gabriel method, makes it an accessible and reliable tool for the modern synthetic chemist. From the construction of fundamental heterocyclic scaffolds to its role as a linker in cutting-edge therapeutic modalities like PROTACs, a thorough, practical understanding of this building block is essential for innovation in both academic research and the pharmaceutical industry.

References

- 1. CN104610075A - Synthetic method of 4-animo-1-butanol - Google Patents [patents.google.com]

- 2. 4-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. N-(4-Bromobutyl)phthalimide synthesis - chemicalbook [chemicalbook.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 4-Bromobutan-1-amine Hydrobromide

Foreword: The Bifunctional Bridge in Modern Synthesis

In the landscape of pharmaceutical and materials science, the precise architecture of a molecule is the bedrock upon which its function is built. 4-Bromobutan-1-amine hydrobromide, a seemingly simple bifunctional molecule, serves as a critical linchpin in the synthesis of more complex chemical entities. Its dual reactivity, stemming from a primary amine and a terminal alkyl bromide, makes it a versatile building block for creating novel compounds with significant therapeutic or material potential.[1] The hydrobromide salt form enhances its stability and handling properties, making it a preferred reagent in many synthetic protocols.

This technical guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the unambiguous structure elucidation of this compound. Moving beyond a mere recitation of techniques, this document delves into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of scientific integrity, ensuring that each described protocol is a self-validating system for robust and reproducible results.

Foundational Analysis: Elemental Composition and Molecular Formula

Before delving into sophisticated spectroscopic methods, the foundational step in structure elucidation is confirming the elemental composition. For this compound, the expected molecular formula is C₄H₁₁Br₂N.[2][3]

| Property | Value | Source |

| Molecular Formula | C₄H₁₁Br₂N | [2][3] |

| Molecular Weight | ~232.95 g/mol | [2][3] |

| Monoisotopic Mass | ~230.92582 Da | [2] |

| CAS Number | 24566-81-2 | [2] |

| Physical Form | Solid | |

| Melting Point | 151-154 °C |

This initial data is typically obtained from the supplier's certificate of analysis and can be independently verified through elemental analysis (CHN analysis) and high-resolution mass spectrometry (HRMS).

The Cornerstone of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[4] For this compound, both ¹H and ¹³C NMR are indispensable.

Proton (¹H) NMR Spectroscopy: Mapping the Hydrogen Framework

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. In a deuterated solvent like D₂O, the acidic protons of the ammonium group (-NH₃⁺) and the hydrobromide will exchange with deuterium and may not be observed, simplifying the spectrum.

Expected ¹H NMR (D₂O) Chemical Shifts and Splitting Patterns:

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| -CH₂-Br | ~3.45 | Triplet | 2H | The methylene group attached to the electronegative bromine atom is significantly deshielded. It is split into a triplet by the adjacent methylene group.[1] |

| -CH₂-CH₂Br | ~1.65 | Multiplet | 2H | This central methylene group is adjacent to two other methylene groups, resulting in a complex multiplet.[1] |

| -CH₂-CH₂NH₃⁺ | ~1.65 | Multiplet | 2H | Similar to the other central methylene group, this one also appears as a multiplet due to coupling with its neighbors.[1] |

| -CH₂-NH₃⁺ | ~2.95 | Triplet | 2H | The methylene group adjacent to the positively charged ammonium group is deshielded and appears as a triplet due to coupling with the neighboring methylene group.[1] |

Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the corresponding protons in the molecule.

Carbon-¹³ (¹³C) NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Expected ¹³C NMR (D₂O) Chemical Shifts:

| Position | Chemical Shift (ppm) | Rationale |

| -CH₂-Br | ~34.2 | The carbon atom directly bonded to the electronegative bromine atom is shifted downfield.[1] |

| -CH₂-CH₂Br | ~25.8 | This central carbon atom is in a more shielded environment compared to the carbons attached to the heteroatoms.[1] |

| -CH₂-CH₂NH₃⁺ | ~25.8 | Similar to the other central carbon, this atom is also in a shielded environment.[1] |

| -CH₂-NH₃⁺ | ~48.5 | The carbon atom adjacent to the positively charged ammonium group is significantly deshielded.[1] |

Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Utilize the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required compared to ¹H NMR.

-

Data Processing: Process the FID as described for ¹H NMR.

-

Analysis: Analyze the chemical shifts of the carbon signals to confirm the carbon backbone of the molecule.

References

- 1. 4-Bromobutan-1-amine | 33977-38-7 | Benchchem [benchchem.com]

- 2. This compound | C4H11Br2N | CID 24189510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]

Solubility of 4-Bromobutan-1-amine Hydrobromide in Organic Solvents: A Technical Guide to Principles, Prediction, and Practical Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobutan-1-amine hydrobromide is a bifunctional molecule utilized in organic synthesis as a building block for introducing a C4-amine chain. Its utility in reaction design, purification, and formulation is critically dependent on its solubility characteristics. As an organic salt, its solubility is governed by a delicate interplay between its ionic hydrobromide group and its covalent alkyl halide structure. This technical guide provides a comprehensive overview of the theoretical principles governing its solubility in organic solvents, a predictive framework for its behavior in common laboratory solvents, and a detailed, field-tested protocol for the experimental determination of its solubility.

Introduction: The Dichotomous Nature of an Organic Salt

This compound (C₄H₁₁Br₂N, MW: 232.94 g/mol ) is a white to off-white solid with a melting point of 151-154 °C.[1][2] It possesses two key structural features that dictate its physical properties: a polar, ionic ammonium bromide head and a moderately nonpolar four-carbon alkyl bromide tail. This duality is central to understanding its solubility.

For researchers in drug development and chemical synthesis, selecting an appropriate solvent is a foundational decision that impacts reaction kinetics, yield, and the ease of product isolation. An amine, which is typically a basic and oily liquid or low-melting solid, can be converted into its hydrobromide salt to improve stability, reduce odor, and facilitate handling as a crystalline solid.[3] However, this conversion drastically alters its solubility profile, making it less soluble in nonpolar organic solvents and more soluble in polar solvents.[4][5] This guide addresses the critical need for a deeper understanding of these properties for this specific reagent.

Theoretical Principles of Solubility

The dissolution of a crystalline salt like this compound is a thermodynamic process governed by the balance between the energy required to break apart the crystal lattice and the energy released when the resulting ions are solvated by the solvent.

-

Lattice Energy: This is the energy holding the 4-bromobutylammonium cations and bromide anions together in a rigid crystal structure. This energy must be overcome for dissolution to occur. For ionic compounds, this is a significant energy barrier.

-

Solvation Energy: This is the energy released when solvent molecules arrange themselves around the individual ions. Polar solvents with high dielectric constants are effective at shielding the ions from each other and forming strong ion-dipole interactions, leading to high solvation energy.

-

Hydrogen Bonding: The ammonium group (-NH₃⁺) has three acidic protons, making it a strong hydrogen bond donor.[4][5] Protic solvents like alcohols (methanol, ethanol) can act as both hydrogen bond donors and acceptors, leading to strong, favorable interactions that promote solubility. Aprotic polar solvents (like acetone or acetonitrile) can act as hydrogen bond acceptors, but the interaction is generally weaker than with protic solvents.

-

"Like Dissolves Like": This principle suggests that substances with similar polarities are more likely to be soluble in one another.[6] While the salt head is highly polar, the C4 alkyl chain introduces nonpolar character. This allows for some interaction with less polar solvents, but the ionic nature is the dominant factor.[4][5]

The overall process can be visualized as a competition between these forces.

Caption: The dissolution equilibrium of an ionic salt.

Predicted Solubility Profile in Common Organic Solvents

While precise, quantitative solubility data for this compound is not widely published, a qualitative and predictive assessment can be made based on the aforementioned chemical principles. The following table categorizes common organic solvents and predicts the likely solubility of the salt. This framework serves as a starting point for solvent screening in experimental design.

| Solvent Class | Example Solvent | Key Properties | Predicted Solubility | Rationale |

| Polar Protic | Water (H₂O) | High polarity, H-bond donor/acceptor | High | The high dielectric constant and strong H-bonding capacity of water effectively solvate the ammonium and bromide ions.[4][5] |

| Methanol (MeOH) | High polarity, H-bond donor/acceptor | High to Medium | Methanol is an excellent solvent for amine salts, though its lower polarity compared to water may slightly reduce solubility. | |

| Ethanol (EtOH) | Medium polarity, H-bond donor/acceptor | Medium to Low | The increasing nonpolar character of the ethyl group in ethanol makes it a less effective solvent for ionic salts compared to methanol.[6] | |

| Polar Aprotic | Acetonitrile (MeCN) | High polarity, H-bond acceptor | Low | Can solvate the cation via dipole interactions but lacks H-bond donor capability, making it less effective at solvating the bromide anion. |

| Acetone | Medium polarity, H-bond acceptor | Very Low | Lower polarity than acetonitrile and cannot act as an H-bond donor, resulting in poor solvation of the ionic lattice. | |

| Dichloromethane (DCM) | Medium polarity, non-H-bonding | Insoluble | The polarity is insufficient to overcome the crystal lattice energy. The solvent cannot engage in hydrogen bonding. | |

| Nonpolar | Toluene | Low polarity, aromatic | Insoluble | The nonpolar nature of toluene results in negligible solvation energy for the ionic salt.[4][5] |

| Hexane | Very low polarity, aliphatic | Insoluble | As a nonpolar alkane, hexane provides no favorable interactions to overcome the strong ionic forces of the crystal lattice.[6] |

Experimental Protocol for Solubility Determination

To obtain reliable, quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a robust method for determining the equilibrium solubility of this compound in a given organic solvent. This protocol is designed to be self-validating by ensuring that equilibrium is truly reached.[7][8]

Materials and Equipment

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Magnetic stirrer and stir bars or orbital shaker

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or ¹H NMR with internal standard)

Workflow for Solubility Measurement

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Slurry:

-

To a series of vials, add a pre-weighed amount of this compound. The amount should be in clear excess of what is expected to dissolve to ensure a saturated solution is formed. A starting point is 50-100 mg of solid per 1 mL of solvent.

-

Accurately add a known volume (e.g., 2.00 mL) of the chosen organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the slurries for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended.[8]

-

Causality Check: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, and 72h). The concentration should plateau, indicating a stable, saturated solution.[8]

-

-

Sample Collection and Preparation:

-

Once equilibrated, remove the vials from agitation and allow the excess solid to settle for at least 30 minutes.

-

Carefully draw the supernatant (the clear liquid phase) into a syringe.

-

Attach a 0.22 µm syringe filter and dispense the clear, particle-free saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particulates.

-

-

Quantification:

-

Accurately weigh or pipette a known amount of the clear saturated solution.

-

Dilute this sample with a suitable solvent to a concentration that falls within the linear range of your analytical instrument's calibration curve.

-

Analyze the diluted sample using a pre-validated method (e.g., HPLC, ¹H NMR with a non-volatile internal standard like dimethyl sulfone).

-

-

Calculation:

-

From the measured concentration of the diluted sample, calculate the original concentration in the saturated solution, accounting for all dilution factors.

-

The final solubility is typically expressed in mg/mL or mol/L.

-

Conclusion

The solubility of this compound is dominated by its ionic character, rendering it most soluble in polar protic solvents and largely insoluble in nonpolar organic media. While quantitative data is scarce in the literature, a strong predictive understanding can be achieved by applying the fundamental principles of lattice energy, solvation, and hydrogen bonding. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable method for in-house determination. This knowledge is paramount for scientists aiming to effectively utilize this versatile reagent in synthesis, purification, and formulation workflows.

References

- 1. This compound | 24566-81-2 [sigmaaldrich.com]

- 2. This compound | C4H11Br2N | CID 24189510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. quora.com [quora.com]

- 7. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthonix, Inc > 24566-81-2 | this compound [synthonix.com]

- 10. 24566-81-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 11. chemscene.com [chemscene.com]

- 12. calpaclab.com [calpaclab.com]

- 13. This compound 97% | CAS: 24566-81-2 | AChemBlock [achemblock.com]

An In-Depth Technical Guide to the Stability and Storage of 4-Bromobutan-1-amine Hydrobromide

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount to the success of complex synthetic routes and the quality of the final active pharmaceutical ingredient (API). 4-Bromobutan-1-amine hydrobromide, a key building block in organic synthesis, presents unique stability and storage challenges that, if not properly managed, can lead to failed reactions, impure products, and significant delays in research and development timelines. This guide provides a comprehensive overview of the critical factors influencing the stability of this reagent, offering field-proven insights and detailed protocols to ensure its optimal handling and storage.

Executive Summary: The Dual Nature of a Versatile Reagent

This compound is a bifunctional molecule, possessing both a primary amine and a primary alkyl bromide. This duality makes it a valuable synthon for introducing a 4-aminobutyl group in the synthesis of a wide range of compounds, including pharmaceuticals and materials. However, this same bifunctionality is the source of its inherent instability. The primary amine can act as an intramolecular nucleophile, attacking the electrophilic carbon bearing the bromine atom, leading to the formation of a cyclic side product, pyrrolidine hydrobromide. Furthermore, as an amine salt, it is prone to hygroscopicity, where the absorption of atmospheric moisture can accelerate degradation pathways and compromise its physical state.

This guide will dissect the chemical principles behind these stability concerns, provide a critical analysis of storage recommendations, and detail experimental protocols for assessing the integrity of this compound.

The Primary Degradation Pathway: Intramolecular Cyclization

The most significant chemical instability of this compound is its propensity to undergo intramolecular cyclization to form the five-membered ring, pyrrolidine, with the expulsion of hydrogen bromide.

Caption: Intramolecular cyclization of 4-bromobutan-1-amine.

This reaction is a classic example of an intramolecular Williamson ether-like synthesis, but with a nitrogen nucleophile. The rate of this cyclization is influenced by several factors:

-

Temperature: Higher temperatures provide the necessary activation energy for the reaction, leading to a faster rate of degradation.

-

pH/Basicity: The free amine form of 4-bromobutylamine is the active nucleophile. In the solid hydrobromide salt, the amine is protonated, which significantly reduces its nucleophilicity and slows down the cyclization. However, the presence of moisture can create a localized environment where the equilibrium shifts, freeing up the amine for reaction. In solution, the presence of a base will accelerate this degradation.

-

Solvent: In polar aprotic solvents, where the amine is more nucleophilic, the rate of cyclization is expected to be faster than in polar protic solvents where the amine is solvated.

The formation of pyrrolidine as an impurity can have significant consequences in subsequent synthetic steps. Pyrrolidine is a secondary amine and will have different reactivity compared to the primary amine of the desired starting material, potentially leading to the formation of undesired side products.

The Challenge of Hygroscopicity

The absorption of water has several detrimental effects:

-

Accelerated Cyclization: As mentioned, the presence of water can facilitate the deprotonation of the ammonium ion, increasing the concentration of the more nucleophilic free amine and thus accelerating the formation of pyrrolidine.

-

Physical State Alteration: The absorption of moisture can cause the solid material to become sticky, oily, or even completely deliquesce, making it difficult to handle and accurately weigh.

-

Hydrolysis: Although a slower process compared to cyclization, the bromide can be hydrolyzed to the corresponding alcohol, 4-aminobutan-1-ol, in the presence of sufficient water over time.

Decoding Storage Recommendations: A Risk-Based Approach

A survey of various commercial suppliers reveals conflicting storage recommendations for this compound, ranging from room temperature to refrigeration and even storage in a freezer at -20°C. This disparity arises from different perspectives on acceptable shelf-life and the intended application's tolerance for impurities.

| Storage Condition | Rationale & Considerations | Associated Risks |

| Room Temperature | Convenient for frequent use. May be acceptable for applications where small amounts of pyrrolidine impurity are tolerated or for short-term storage. | Increased rate of intramolecular cyclization over time. Higher risk of moisture absorption if not properly sealed. |

| Refrigerator (2-8 °C) | Significantly slows the rate of cyclization compared to room temperature. A good compromise between stability and ease of access. | Potential for moisture condensation on the container when removed from the refrigerator. Requires careful handling to prevent water ingress. |

| Freezer (-20 °C) | Offers the best long-term stability by minimizing the rate of all degradation pathways. Recommended for archival samples and long-term storage. | Increased risk of moisture condensation upon warming. The material must be allowed to fully equilibrate to room temperature before opening. |

The Senior Application Scientist's Recommendation:

For long-term storage (greater than 6 months) or for use in highly sensitive applications where purity is critical, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended. The container should be a well-sealed amber glass bottle to protect from light, although light-induced degradation is not a primary concern for this molecule.

For short-term, routine use (less than 6 months) , storage in a refrigerator (2-8 °C) within a desiccator provides a practical balance of stability and accessibility.

Crucial Handling Protocol: Regardless of the storage temperature, it is imperative to allow the container to warm to ambient temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which would compromise its stability.

Experimental Protocols for Stability Assessment

A self-validating system for handling and using this compound involves periodic assessment of its purity. The following are key experimental protocols for this purpose.

Protocol for Purity Assessment by ¹H NMR Spectroscopy

Objective: To qualitatively and quantitatively assess the purity of this compound and detect the presence of the primary degradation product, pyrrolidine hydrobromide.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for its ability to exchange with the amine protons, simplifying the spectrum.

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) to allow for accurate integration of all signals.

-

-

Data Analysis:

-

This compound:

-

Identify the characteristic multiplets for the three methylene groups. Expected chemical shifts (in D₂O) are approximately:

-

~3.5 ppm (triplet, -CH₂Br)

-

~3.0 ppm (triplet, -CH₂NH₃⁺)

-

~2.0 ppm (multiplet, -CH₂CH₂CH₂-)

-

~1.8 ppm (multiplet, -CH₂CH₂NH₃⁺)

-

-

-

Pyrrolidine hydrobromide (impurity):

-

Identify the characteristic signals for the cyclized product. Expected chemical shifts (in D₂O) are approximately:

-

~3.3 ppm (multiplet, -CH₂NH₂⁺CH₂-)

-

~2.0 ppm (multiplet, -CH₂CH₂-)

-

-

-

Quantification:

-

Integrate a well-resolved signal of the starting material (e.g., the triplet at ~3.5 ppm) and a signal from the pyrrolidine impurity.

-

Calculate the molar percentage of the impurity.

-

-

Caption: Workflow for NMR-based purity assessment.

Protocol for Moisture Content Determination by Karl Fischer Titration

Objective: To quantify the water content in a sample of this compound.

Methodology:

-

Instrument Preparation:

-

Prepare the Karl Fischer titrator with fresh, appropriate reagents (e.g., a one-component reagent for volumetric titration or a two-component system for coulometric titration).

-

Perform a pre-titration to neutralize any residual moisture in the titration cell.

-

-

Sample Analysis:

-

Accurately weigh a suitable amount of the this compound sample (typically 50-100 mg, depending on the expected moisture content and the titrator's sensitivity) and add it directly to the titration cell.

-

Start the titration and record the volume of titrant required to reach the endpoint.

-

-

Calculation:

-

The instrument's software will typically calculate the percentage of water in the sample based on the titrant consumption and the sample weight.

-

Conclusion: Proactive Management for Reproducible Science

The stability of this compound is not a static property but is dynamically influenced by handling and storage conditions. A thorough understanding of its degradation pathways—primarily intramolecular cyclization and the catalytic role of absorbed moisture—is essential for any scientist utilizing this reagent. By implementing a risk-based storage strategy and employing routine analytical checks, researchers can ensure the integrity of their starting material, leading to more reliable and reproducible experimental outcomes. The protocols and insights provided in this guide serve as a foundation for establishing a robust quality control system for this versatile and important chemical building block.

The Bifunctional Chameleon: A Technical Guide to the Reactivity of 4-Bromobutan-1-amine Hydrobromide

Abstract

4-Bromobutan-1-amine hydrobromide is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing compounds. Its structure, featuring a primary amine and a primary alkyl bromide, presents a fascinating case of competing and cooperative reactivity. This technical guide provides an in-depth exploration of the chemical behavior of both the amine and bromo functional groups, offering insights into the factors that govern their reactivity. We will delve into the nuanced interplay between intramolecular and intermolecular pathways, strategies for achieving selective transformations through careful control of reaction conditions, and provide field-proven experimental protocols for key synthetic applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.

Introduction: The Duality of 4-Bromobutan-1-amine

This compound, with the chemical formula C4H11Br2N, is a salt that in solution provides access to the bifunctional 4-bromobutan-1-amine.[1] This molecule possesses both a nucleophilic primary amine and an electrophilic carbon atom bonded to a bromine atom.[2] This duality is the cornerstone of its synthetic utility, allowing for a range of transformations that can be directed towards one functional group over the other, or that involve a concerted action of both.

The hydrobromide salt form enhances the compound's stability and handling properties compared to the free amine.[2] The reactivity of the amine group is significantly influenced by the pH of the reaction medium. In acidic conditions, the amine exists predominantly in its protonated, non-nucleophilic ammonium form, while basic conditions liberate the free, nucleophilic amine.[2][3] This pH-dependent behavior is a critical tool for controlling the regioselectivity of its reactions.

This guide will dissect the reactivity of each functional group, analyze the competitive landscape of their reactions, and provide actionable strategies for selective functionalization.

Reactivity of the Primary Amine Group

The lone pair of electrons on the nitrogen atom makes the primary amine group in 4-bromobutan-1-amine a potent nucleophile.[4][5][6][7] Its reactivity is, however, highly dependent on the reaction conditions, particularly pH.

Basicity and Nucleophilicity

Primary amines are generally good bases and strong nucleophiles.[4][8][9] The pKa of the conjugate acid of a typical primary alkyl amine is around 10-11, meaning that at physiological pH, it will be predominantly protonated.[10] To unleash its nucleophilic potential, a basic environment is often required to deprotonate the ammonium salt.

The nucleophilicity of amines is influenced by steric hindrance; primary amines are typically more nucleophilic than secondary amines, which are in turn more nucleophilic than tertiary amines.[4]

pH-Dependent Reactivity

The equilibrium between the protonated (ammonium) and unprotonated (free amine) forms is crucial for controlling the reactivity of 4-bromobutan-1-amine.

-

Acidic Conditions (pH < pKa): The amine group is protonated to form an ammonium ion (-NH3+). This positively charged species is not nucleophilic and is protected from reacting with electrophiles.[2][11] This "protection by protonation" is a key strategy for directing reactions towards the bromo group.

-

Basic Conditions (pH > pKa): The amine exists in its free, unprotonated form (-NH2). This form is nucleophilic and readily participates in reactions with electrophiles.[2]

Diagram 1: pH-Dependent Equilibrium of 4-Bromobutan-1-amine

Caption: Equilibrium between the protonated and unprotonated forms of 4-bromobutan-1-amine.

Common Reactions of the Amine Group

When the amine is in its nucleophilic form, it can undergo a variety of reactions:

-

N-Alkylation: The amine can react with alkyl halides in an SN2 reaction to form secondary, tertiary, and even quaternary ammonium salts.[6][12] This reaction can be difficult to control, often leading to over-alkylation.[13][14]

-

N-Acylation: Reaction with acid chlorides or anhydrides yields amides. This is a common method for protecting the amine group.[15]

-

Reaction with Carbonyls: Primary amines react with aldehydes and ketones to form imines (Schiff bases) in a reversible, acid-catalyzed reaction.[15]

Reactivity of the Bromo Group

The bromine atom is a good leaving group, making the carbon to which it is attached electrophilic and susceptible to nucleophilic attack. This allows for a range of nucleophilic substitution reactions.

Nucleophilic Substitution (SN2) Reactions

The primary alkyl bromide structure of 4-bromobutan-1-amine is ideal for SN2 reactions. A variety of nucleophiles can displace the bromide ion, leading to the formation of new carbon-nucleophile bonds.

Table 1: Representative Nucleophilic Substitution Reactions at the C-Br Bond

| Nucleophile | Product Functional Group |

| Cyanide (CN⁻) | Nitrile |

| Azide (N₃⁻) | Azide |

| Hydroxide (OH⁻) | Alcohol |

| Alkoxide (RO⁻) | Ether |

| Thiolate (RS⁻) | Thioether |

| Carboxylate (RCOO⁻) | Ester |

Factors Influencing SN2 Reactivity

The rate of SN2 reactions is influenced by several factors:

-

Strength of the Nucleophile: Stronger nucleophiles lead to faster reaction rates.

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

-

Temperature: Higher temperatures generally increase the reaction rate.

The Interplay: Intramolecular vs. Intermolecular Reactions

The most fascinating aspect of 4-bromobutan-1-amine's reactivity is the competition between intramolecular and intermolecular pathways.[2]

Intramolecular Cyclization: The Formation of Pyrrolidine

Under basic conditions, the deprotonated amine can act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom in an intramolecular SN2 reaction to form the stable five-membered ring, pyrrolidine.[2][12] This intramolecular cyclization is often highly efficient due to the favorable proximity of the reacting groups (the "intramolecular effect").[2] The formation of five-membered rings is kinetically and thermodynamically favored.[2]

Diagram 2: Intramolecular Cyclization of 4-Bromobutan-1-amine

Caption: Formation of pyrrolidine via intramolecular SN2 reaction.

Competition with Intermolecular Reactions

When an external nucleophile is present, it will compete with the internal amine to react at the C-Br bond.[2] The outcome of this competition depends on several factors:

-

Concentration: At high concentrations of the external nucleophile, the intermolecular reaction may be favored. Conversely, at high dilution, the intramolecular cyclization is often dominant.

-

Nucleophilicity: A highly potent external nucleophile can outcompete the internal amine.

-

Reaction Conditions: As discussed, pH is a critical determinant. Under acidic conditions, the intramolecular reaction is suppressed, favoring reaction with an external nucleophile.[2]

Strategies for Selective Functionalization

Achieving the desired transformation with 4-bromobutan-1-amine requires careful control of the reaction conditions to favor one reactive pathway over others.

pH Control

As previously highlighted, adjusting the pH is the most straightforward method for directing reactivity.

-

To favor reactions at the C-Br bond with an external nucleophile: Perform the reaction under acidic conditions to protect the amine group by protonation.

-

To favor intramolecular cyclization or reactions at the amine group: Use basic conditions to ensure the amine is in its free, nucleophilic form.

Use of Protecting Groups

For more complex syntheses where pH control is insufficient, the amine group can be protected with a removable functional group.[11][16] This renders the amine non-nucleophilic, allowing for selective reactions at the bromo group.

Table 2: Common Protecting Groups for Primary Amines

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl)[17] |

| Carboxybenzyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation |

| Acetyl | Ac | Acetic anhydride or acetyl chloride | Acid or base hydrolysis |

| Phthalimide | - | Phthalic anhydride (forms an imide) | Hydrazine (Ing-Manske procedure)[13][18] |

The Gabriel synthesis is a classic example of using a protected amine (phthalimide) to achieve selective alkylation and synthesize primary amines.[13][14][18][19][20]

Diagram 3: Workflow for Selective Functionalization using a Protecting Group

Caption: General strategy for selective reaction at the C-Br bond using an amine protecting group.

Experimental Protocols

The following protocols are provided as illustrative examples of the synthetic applications of this compound.

Synthesis of Pyrrolidine

This protocol describes the intramolecular cyclization of 4-bromobutan-1-amine to form pyrrolidine.[2][21][22][23]

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Dissolve this compound in water in a round-bottom flask.

-

Slowly add a concentrated aqueous solution of sodium hydroxide to the flask with stirring. The reaction is exothermic, so cooling may be necessary.

-

Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

After cooling to room temperature, extract the aqueous mixture with diethyl ether (3x).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the diethyl ether by distillation.

-

Purify the resulting pyrrolidine by fractional distillation.

Selective N-Alkylation using a Competitive Deprotonation/Protonation Strategy

This protocol is based on a strategy for the selective mono-alkylation of primary amines.[24]

Materials:

-

This compound

-

Alkyl bromide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Round-bottom flask

-

Magnetic stirrer

-

Standard workup and purification equipment

Procedure:

-

To a stirred suspension of this compound and potassium carbonate in acetonitrile, add the alkyl bromide at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Conclusion

This compound is a powerful and versatile reagent in the synthetic chemist's toolbox. Its bifunctional nature, with the nucleophilic amine and the electrophilic alkyl bromide, allows for a diverse range of chemical transformations. A thorough understanding of the factors governing the reactivity of each functional group, particularly the critical role of pH, is essential for harnessing its full synthetic potential. By employing strategies such as pH control and the use of protecting groups, chemists can achieve high levels of selectivity, enabling the efficient construction of complex nitrogen-containing molecules for applications in drug discovery and materials science.[25][26]

References

- 1. This compound | C4H11Br2N | CID 24189510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromobutan-1-amine | 33977-38-7 | Benchchem [benchchem.com]

- 3. Variations in activity and inhibition with pH: the protonated amine is the substrate for monoamine oxidase, but uncharged inhibitors bind better - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CHAPTER 21: AMINES [research.cm.utexas.edu]

- 10. Amine Reactivity [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Amine alkylation - Wikipedia [en.wikipedia.org]

- 13. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Protective Groups [organic-chemistry.org]

- 17. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]

- 18. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 19. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 22. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]

- 23. Pyrrolidine synthesis [organic-chemistry.org]

- 24. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. enamine.net [enamine.net]

- 26. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of Pyrrolidines via Intramolecular Cyclization of 4-Bromobutan-1-amine Hydrobromide

Abstract

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous natural products, pharmaceuticals, and catalysts.[1][2] Its prevalence in FDA-approved drugs highlights its importance as a "privileged" structure in drug design.[1] This document provides a comprehensive guide for the synthesis of the parent pyrrolidine ring system through the intramolecular cyclization of 4-bromobutan-1-amine hydrobromide. We delve into the mechanistic underpinnings of this transformation, offer a detailed, field-tested laboratory protocol, and discuss the broader applications of this synthetic strategy in the context of drug discovery and development. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a robust and scalable method for accessing this fundamental heterocyclic building block.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a recurring motif in a vast array of biologically active molecules.[3] Its non-planar, puckered conformation allows for the precise three-dimensional positioning of substituents, enabling effective exploration of pharmacophore space and optimized interactions with biological targets.[1][4] This structural feature contributes to the high success rate of pyrrolidine-containing compounds in clinical development.

While numerous methods exist for pyrrolidine synthesis, including 1,3-dipolar cycloadditions and catalytic C-H amination, the intramolecular cyclization of bifunctional linear precursors remains one of the most direct and reliable approaches.[5][6] This application note focuses on the base-mediated cyclization of 4-bromobutan-1-amine, a classic and efficient transformation that serves as an excellent entry point for constructing more complex pyrrolidine derivatives.

Mechanistic Rationale: An Intramolecular SN2 Reaction

The formation of pyrrolidine from 4-bromobutan-1-amine is a classic example of an intramolecular nucleophilic substitution (SN2) reaction. The process can be broken down into two critical steps:

-

Deprotonation: The starting material is a hydrobromide salt, meaning the amine nitrogen is protonated and non-nucleophilic. The addition of a base is required to neutralize the ammonium salt, liberating the lone pair of electrons on the nitrogen and generating the free amine.

-

Intramolecular Cyclization: The now-nucleophilic amine attacks the electrophilic carbon atom bearing the bromine atom. This concerted, intramolecular SN2 displacement of the bromide ion forms the stable, five-membered pyrrolidine ring.

The choice of base and solvent is critical for maximizing reaction efficiency and minimizing side reactions.

-

Base Selection: An ideal base should be strong enough to deprotonate the ammonium salt but should not be a competing nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are excellent choices as they are cost-effective, non-nucleophilic, and easily removed during workup. Strong, nucleophilic bases like sodium hydroxide should be used with caution, as they can promote elimination reactions or hydrolysis of the alkyl bromide.

-

Solvent Selection: Polar aprotic solvents such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) are well-suited for SN2 reactions. They can solvate the cation of the base while leaving the anion (carbonate) relatively free to act as a base, and they do not interfere with the nucleophilicity of the amine.

The general reaction scheme is illustrated below:

Caption: Reaction mechanism for pyrrolidine synthesis.

Experimental Protocol

This protocol describes the synthesis of pyrrolidine on a 10-gram scale.

Materials & Equipment

| Reagent/Material | Grade | Supplier | Part Number |

| This compound | ≥97% | Sigma-Aldrich | 24566-81-2[7] |

| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Standard Lab Grade | - |

| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Standard Lab Grade | - |

| Diethyl Ether (Et₂O) | Anhydrous | Standard Lab Grade | - |

| Magnesium Sulfate (MgSO₄), anhydrous | Reagent Grade | Standard Lab Grade | - |

| 250 mL Round-bottom flask | - | - | - |

| Reflux Condenser | - | - | - |

| Magnetic Stir Plate & Stir Bar | - | - | - |

| Heating Mantle | - | - | - |

| Short-path distillation apparatus | - | - | - |

| Standard glassware for workup | - | - | - |

Step-by-Step Procedure

Caption: Experimental workflow for pyrrolidine synthesis.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 42.9 mmol) and anhydrous potassium carbonate (14.0 g, 101.3 mmol, ~2.4 equivalents).

-

Solvent Addition: Add 120 mL of anhydrous acetonitrile to the flask.

-

Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the vigorously stirred suspension to reflux (the boiling point of acetonitrile is approximately 82°C).

-

Reaction Monitoring: Allow the reaction to proceed for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (staining with ninhydrin is effective for visualizing the primary amine).

-

Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a Büchner funnel to remove the inorganic salts (KBr and excess K₂CO₃).

-

Work-up - Rinsing: Wash the collected salts with a small portion of diethyl ether (~30 mL) to ensure all product is recovered. Combine this rinse with the main filtrate.

-

Purification - Distillation: Carefully remove the bulk of the solvents from the combined filtrate using a rotary evaporator. Caution: Pyrrolidine is volatile (boiling point ~88°C), so use a low bath temperature (<40°C) and monitor the process closely. The resulting crude liquid is then purified by short-path distillation at atmospheric pressure. Collect the fraction boiling between 87-89°C. The expected yield is typically in the range of 70-85%.

-

Characterization: Confirm the identity and purity of the isolated pyrrolidine using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Data Summary & Troubleshooting

Reaction Parameters

| Parameter | Condition | Rationale |

| Starting Material | 4-Bromobutan-1-amine HBr | Commercially available and stable salt form.[8][9][10] |

| Base | K₂CO₃ (anhydrous) | Effective, non-nucleophilic, and easily separable. |

| Solvent | Acetonitrile (anhydrous) | Polar aprotic solvent favors SN2 kinetics. |

| Temperature | Reflux (~82°C) | Provides sufficient thermal energy for the reaction. |

| Reaction Time | 12-16 hours | Ensures complete conversion of the starting material. |

| Expected Yield | 70-85% | - |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Ineffective base (hydrated K₂CO₃).2. Insufficient temperature. | 1. Use freshly dried or anhydrous K₂CO₃.2. Ensure the mixture is reaching and maintaining reflux. |

| Low Yield | 1. Loss of product during solvent removal.2. Incomplete reaction. | 1. Use a cooled trap on the rotary evaporator; avoid high vacuum or excessive heat.2. Extend the reaction time and confirm completion with TLC. |

| Presence of Side Products | Intermolecular reactions (dimerization). | This is generally minimal due to the high favorability of forming a 5-membered ring (Thorpe-Ingold effect). If observed, try running the reaction at a lower concentration. |

Applications in Drug Discovery & Development

The unsubstituted pyrrolidine synthesized via this protocol is a versatile building block for creating a diverse range of more complex and biologically active molecules.[11] The secondary amine of the pyrrolidine ring is readily functionalized through N-alkylation, N-acylation, or reductive amination, providing a gateway to a vast chemical space.

The pyrrolidine core is found in a wide spectrum of therapeutic agents, including:

-

Anticancer Agents: The scaffold is integral to numerous compounds targeting various cancer pathways.[3]

-

Antidiabetic Agents: Certain pyrrolidine derivatives have shown efficacy as anti-diabetic agents.[3]

-

CNS-Active Drugs: The pyrrolidine ring is a common feature in drugs targeting the central nervous system.

-

Antiviral Drugs: Pyrrolidine derivatives are key components in drugs like Glecaprevir and Voxilaprevir, used to treat Hepatitis C.[3][12]

By providing a reliable and scalable synthesis of the core pyrrolidine structure, this protocol facilitates the rapid generation of analogues for structure-activity relationship (SAR) studies, a critical step in modern drug discovery.[4]

Safety Information

-

This compound: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7]

-

Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

-

Pyrrolidine (Product): Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.

Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine synthesis [organic-chemistry.org]

- 7. This compound | 24566-81-2 [sigmaaldrich.com]

- 8. Synthonix, Inc > 24566-81-2 | this compound [synthonix.com]

- 9. This compound [oakwoodchemical.com]

- 10. chemscene.com [chemscene.com]

- 11. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: A Detailed Protocol for the Synthesis of Pyrrolidine via Intramolecular Cyclization of 4-Bromobutan-1-amine Hydrobromide

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of modern medicinal chemistry and natural product synthesis. This five-membered saturated heterocycle is a privileged scaffold found in over 20 FDA-approved drugs, including pharmaceuticals for treating diabetes (Mitiglinide), neurological disorders (Procyclidine), and migraines (Almotriptan)[1]. Furthermore, the pyrrolidine motif is integral to the structure of essential amino acids like proline and hydroxyproline, as well as numerous alkaloids such as nicotine and hygrine[2][3]. Its prevalence stems from its unique conformational properties and its ability to engage in crucial hydrogen bonding interactions, making it an ideal building block for creating molecules with high biological activity and specificity[3][4].

This application note provides a comprehensive, mechanistically-grounded protocol for the synthesis of pyrrolidine through the intramolecular cyclization of 4-bromobutan-1-amine hydrobromide. This method offers a reliable and straightforward route from a commercially available starting material to a high-value chemical intermediate, designed for researchers in synthetic chemistry and drug development.

Mechanistic Rationale: Intramolecular Nucleophilic Substitution

The transformation of this compound into pyrrolidine is a classic example of an intramolecular nucleophilic substitution reaction.[5][6] The reaction proceeds in two critical steps, which are governed by fundamental principles of acid-base chemistry and nucleophilic attack.

Step 1: Deprotonation and Nucleophile Activation The starting material, this compound, exists as an ammonium salt. In this protonated state, the nitrogen atom's lone pair of electrons is unavailable for nucleophilic attack. The addition of a strong base, such as sodium hydroxide (NaOH), is essential to deprotonate the ammonium ion, liberating the free 4-bromobutan-1-amine. This uncharged primary amine is now a potent nucleophile.[6]

Step 2: Intramolecular Sₙ2 Cyclization Once activated, the nucleophilic amino group (-NH₂) attacks the electrophilic carbon atom at the other end of the molecule, which bears the bromide leaving group. This intramolecular attack proceeds via an Sₙ2 mechanism, resulting in the displacement of the bromide ion and the formation of the stable, five-membered pyrrolidine ring.[5][7] The formation of five- and six-membered rings through intramolecular reactions is highly favored due to minimal ring strain and favorable reaction kinetics.[5]

Materials and Experimental Design

Reagent and Material Properties

Proper planning requires understanding the properties of all substances involved.

| Compound | CAS No. | Formula | M.W. ( g/mol ) | Role |

| This compound | 24566-81-2 | C₄H₁₁Br₂N | 232.95 | Starting Material |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Base |

| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 | Solvent |

| Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 | Extraction Solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |

| Pyrrolidine | 123-75-1 | C₄H₉N | 71.12 | Product |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer and stir bar

-

Thermometer

-

Separatory funnel (250 mL)

-

Erlenmeyer flasks

-

Short path distillation apparatus

-

Rotary evaporator (optional)

Detailed Experimental Protocol

This protocol outlines the synthesis of pyrrolidine on a 0.1 molar scale. All operations should be performed in a well-ventilated fume hood.

Step-by-Step Procedure:

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and thermometer.

-

Reagent Addition: To the flask, add this compound (23.3 g, 0.1 mol) and deionized water (100 mL). Stir until the solid dissolves. Carefully add sodium hydroxide pellets (12.0 g, 0.3 mol) in portions. Caution: The dissolution of NaOH is highly exothermic.

-

Cyclization Reaction: Heat the mixture to reflux using a heating mantle and stir vigorously. Maintain a gentle reflux (approximately 100-105°C) for 2 hours.

-

Workup and Extraction: After 2 hours, turn off the heat and allow the mixture to cool to room temperature. Transfer the reaction mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts in a clean Erlenmeyer flask.

-

Drying: Add anhydrous magnesium sulfate to the combined organic layers, swirl, and let it stand for 15 minutes to remove residual water. Filter the solution to remove the drying agent.

-